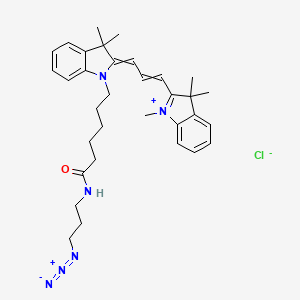
Cyanine3 azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanine3 azide is a fluorescent dye commonly used in various scientific applications, particularly in the field of biochemistry and molecular biology. It is an analog of Cy3® azide and is known for its high extinction coefficient and fluorescence quantum yield. This compound is often used in click chemistry, a class of biocompatible chemical reactions that are used to join substrates of interest with specific biomolecules .
準備方法
Synthetic Routes and Reaction Conditions
Cyanine3 azide can be synthesized through a series of chemical reactions involving the introduction of an azide group to the cyanine dye structure. One common method involves the reaction of a cyanine dye precursor with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at room temperature and requires careful control of reaction conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the compound meets the required specifications .
化学反応の分析
Types of Reactions
Cyanine3 azide undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group in this compound can participate in nucleophilic substitution reactions, where it replaces other functional groups in a molecule.
Reduction Reactions: this compound can be reduced to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Click Chemistry Reactions: The azide group in this compound reacts with alkyne groups in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile (CH3CN) or DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Click Chemistry: Copper(I) catalysts (CuSO4) and reducing agents such as sodium ascorbate
Major Products
科学的研究の応用
Cyanine3 azide has a wide range of applications in scientific research, including:
Fluorescent Labeling: Used to label biomolecules such as proteins, nucleic acids, and lipids for fluorescence microscopy and flow cytometry.
Molecular Probes: Employed as a probe in Förster resonance energy transfer (FRET) experiments to study molecular interactions and dynamics.
Phototherapy: Utilized in photodynamic therapy for cancer treatment, where it generates reactive oxygen species upon light activation to kill cancer cells.
Photovoltaics: Applied in the development of organic solar cells due to its excellent photophysical properties
作用機序
Cyanine3 azide exerts its effects primarily through its fluorescent properties. When excited by light at a specific wavelength, it emits fluorescence, which can be detected and measured. This property makes it an excellent tool for imaging and tracking biomolecules in live cells. The azide group allows it to participate in click chemistry reactions, enabling the conjugation of this compound to various biomolecules .
類似化合物との比較
Cyanine3 azide is similar to other cyanine dyes such as Cy3®, Alexa Fluor 546, and DyLight 549. it has unique properties that make it particularly useful in certain applications:
Cy3®: Similar fluorescence properties but this compound is more versatile in click chemistry applications.
Alexa Fluor 546: Comparable fluorescence but this compound offers better solubility in organic solvents.
DyLight 549: Similar excitation and emission spectra but this compound has a higher extinction coefficient
Similar Compounds
特性
分子式 |
C33H43ClN6O |
|---|---|
分子量 |
575.2 g/mol |
IUPAC名 |
N-(3-azidopropyl)-6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide;chloride |
InChI |
InChI=1S/C33H42N6O.ClH/c1-32(2)25-15-8-10-17-27(25)38(5)29(32)19-13-20-30-33(3,4)26-16-9-11-18-28(26)39(30)24-12-6-7-21-31(40)35-22-14-23-36-37-34;/h8-11,13,15-20H,6-7,12,14,21-24H2,1-5H3;1H |
InChIキー |
JWFYJJIXFMMPNH-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCN=[N+]=[N-])(C)C)C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea](/img/structure/B13792645.png)
![Furo[2,3-g]benzothiazole](/img/structure/B13792660.png)
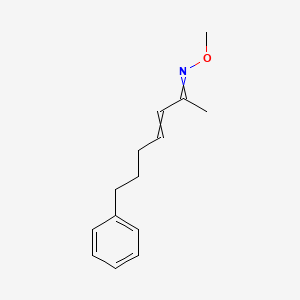
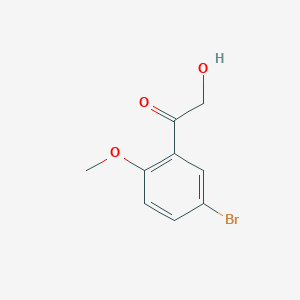
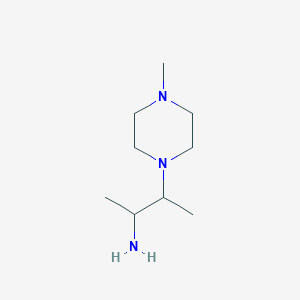
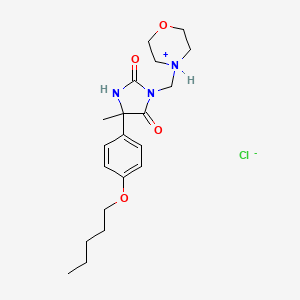
![9-[4-phenyl-6-(9-phenyl-3-dibenzofuranyl)-1,3,5-triazin-2-yl]-9H-Carbazole](/img/structure/B13792696.png)
![3-(1-benzofuran-2-yl)-1-(4-ethylphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B13792704.png)
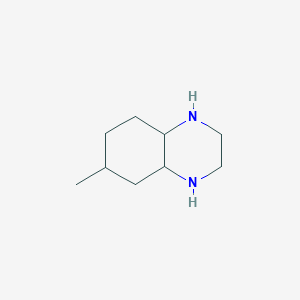
![2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid](/img/structure/B13792716.png)
![4-[Benzyl(ethyl)amino]benzenediazonium chloride](/img/structure/B13792717.png)
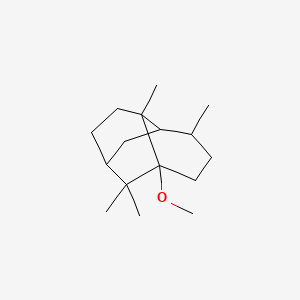
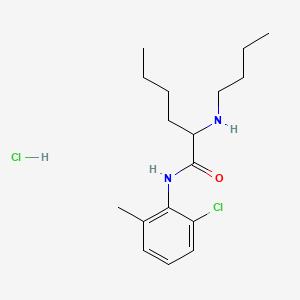
![Cyclohexanone, 2-[[(2-ethylphenyl)amino]methylene]-](/img/structure/B13792727.png)
